N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dimethylphenyl group and a dioxothiomorpholinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:
Formation of the dioxothiomorpholine ring: This can be achieved through the reaction of a suitable thiomorpholine precursor with an oxidizing agent.
Acylation: The dioxothiomorpholine intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions may target the carbonyl groups in the dioxothiomorpholine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(3,5-dioxomorpholin-4-yl)acetamide: Similar structure but without the sulfur atom.
N-(2,4-dimethylphenyl)-2-(3,5-dioxopiperidin-4-yl)acetamide: Similar structure with a piperidine ring instead of thiomorpholine.
Uniqueness
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-4-11(10(2)5-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVZCUQEIBDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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